Benzoic acid, 2-((((1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)- Benzoic acid, 2-((((1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)-
Brand Name: Vulcanchem
CAS No.: 108097-98-9
VCID: VC20755378
InChI: InChI=1S/C17H12N4O5/c22-14-13(9-5-1-3-7-11(9)18-14)20-21-16(24)15(23)19-12-8-4-2-6-10(12)17(25)26/h1-8,18,22H,(H,19,23)(H,25,26)
SMILES: C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C(=O)NC3=CC=CC=C3C(=O)O
Molecular Formula: C17H12N4O5
Molecular Weight: 352.3 g/mol

Benzoic acid, 2-((((1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)-

CAS No.: 108097-98-9

Cat. No.: VC20755378

Molecular Formula: C17H12N4O5

Molecular Weight: 352.3 g/mol

* For research use only. Not for human or veterinary use.

Benzoic acid, 2-((((1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)- - 108097-98-9

Specification

CAS No. 108097-98-9
Molecular Formula C17H12N4O5
Molecular Weight 352.3 g/mol
IUPAC Name 2-[[2-[(2-hydroxy-1H-indol-3-yl)diazenyl]-2-oxoacetyl]amino]benzoic acid
Standard InChI InChI=1S/C17H12N4O5/c22-14-13(9-5-1-3-7-11(9)18-14)20-21-16(24)15(23)19-12-8-4-2-6-10(12)17(25)26/h1-8,18,22H,(H,19,23)(H,25,26)
Standard InChI Key GNXBJZXPSHXZDQ-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C(C(=C1)C(=O)O)NC(=O)C(=O)NNC2=C3C=CC=CC3=NC2=O
SMILES C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C(=O)NC3=CC=CC=C3C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C(=O)NC3=CC=CC=C3C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator